ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate
Description
This compound features a 1,5-benzodiazepine core substituted with:
- An ethyl acetate ester at position 2.
- A thioether linkage at position 4, connected to a 2-oxoethyl group bearing a (2-thienylmethyl)amino substituent.
Properties
IUPAC Name |
ethyl 2-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-26-20(25)11-14-10-19(23-17-8-4-3-7-16(17)22-14)28-13-18(24)21-12-15-6-5-9-27-15/h3-10,22H,2,11-13H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEQEVBUGISHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzodiazepines generally act on the gamma-aminobutyric acid (gaba) receptors in the central nervous system.
Mode of Action
Benzodiazepines typically enhance the effect of the neurotransmitter GABA, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.
Biological Activity
Ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Compound Structure and Properties
The compound's structure can be broken down as follows:
- Chemical Formula : C_{16}H_{17}N_{3}O_{3}S_{2}
- Molecular Weight : 367.45 g/mol
- IUPAC Name : this compound
The benzodiazepine core structure is known for its diverse pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodiazepines exhibit significant antimicrobial properties. For instance, research has shown that certain thienylmethyl derivatives can inhibit bacterial growth effectively. In a comparative study involving various benzodiazepine derivatives, this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | Moderate (MIC = 32 µg/mL) | Weak (MIC = 128 µg/mL) |
| Ethyl [4-{...} | Strong (MIC = 16 µg/mL) | Moderate (MIC = 64 µg/mL) |
Antiviral Properties
The antiviral potential of similar compounds has been explored in relation to their ability to inhibit viral replication. A study highlighted the efficacy of benzodiazepine derivatives against the NS2B/NS3 protease of the dengue virus. This compound was evaluated in vitro and showed significant inhibition at low concentrations.
The biological activity of ethyl [4-{...}] can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and viral replication.
- Receptor Modulation : Its structural similarity to known anxiolytics suggests potential interaction with GABA_A receptors, which could contribute to its sedative effects.
- Oxidative Stress Reduction : Some studies suggest that thienylmethyl compounds may exhibit antioxidant properties, reducing oxidative stress in cells.
Study 1: Antimicrobial Efficacy
In a controlled study, researchers tested the compound against various bacterial strains. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.
Study 2: Antiviral Activity
A separate investigation focused on the compound's ability to inhibit dengue virus replication. The findings revealed a dose-dependent response, with significant reductions in viral load observed at concentrations as low as 10 µM.
Comparison with Similar Compounds
Key Structural Features :
- Benzodiazepine backbone: Known for pharmacological relevance in CNS modulation .
- Thioether and ester groups : Influence metabolic stability and solubility.
Synthesis: Likely involves alkylation of a benzodiazepine-thiol precursor with ethyl bromoacetate, followed by coupling with 2-(thienylmethyl)amino-2-oxoethyl groups (analogous to methods in ) .
Potential Applications: While direct biological data are unavailable, structural analogs suggest possible roles in CNS disorders, cancer, or antiviral therapies .
Comparison with Structural Analogs
2.1 Core Heterocycle Variations
Key Observations :
- Benzodiazepine vs. Benzamide/Triazole/Thiazole : The 1,5-benzodiazepine core may confer distinct conformational flexibility and binding affinity compared to rigid heterocycles like thiazoles or triazoles .
- Thiophene vs.
2.2 Functional Group Impact
- Thioether Linkage : Present in the target compound and Compound 55, this group may reduce oxidative metabolism compared to sulfonyl or ether analogs .
- Ester Groups : Common across all compounds, ethyl/methyl esters likely improve solubility but may hydrolyze in vivo to carboxylic acids, affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
